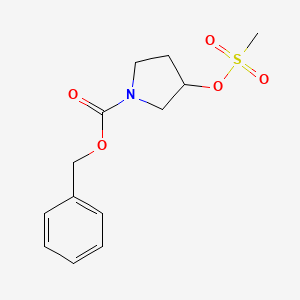

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Description

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a mesyloxy (methylsulfonyloxy) group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals and chiral intermediates, due to its reactivity in nucleophilic substitution reactions (e.g., SN2 displacements) facilitated by the mesyloxy leaving group . The benzyl protecting group enhances stability during synthetic processes but can be selectively removed via hydrogenolysis .

Properties

IUPAC Name |

benzyl 3-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBIPMUYLVQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561638 | |

| Record name | Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138232-44-7 | |

| Record name | Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Procedures

Preparation of 3-Hydroxymethylpyrrolidine

The synthesis begins with pyrrolidine, a five-membered secondary amine. To introduce the hydroxymethyl group at C3, two primary routes are employed:

Route A: Reductive Amination

Pyrrolidine is reacted with formaldehyde under reductive conditions (e.g., sodium cyanoborohydride) to yield 3-hydroxymethylpyrrolidine. This method achieves moderate yields (60–70%) but requires careful pH control.

Route B: Grignard Addition

3-Cyanopyrrolidine undergoes Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to produce 3-hydroxymethylpyrrolidine. This pathway offers higher regioselectivity (>85% yield) but demands anhydrous conditions.

Benzyl Carbamate Protection

The nitrogen atom of 3-hydroxymethylpyrrolidine is protected using benzyl chloroformate (Cbz-Cl). Key conditions include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

- Temperature : 0–25°C.

Reaction progress is monitored via thin-layer chromatography (TLC), with typical yields exceeding 90%.

Sulfonylation of the Hydroxymethyl Group

The hydroxymethyl group at C3 is converted to the methylsulfonyloxy substituent using methanesulfonyl chloride (MsCl).

Standard Procedure:

Reagents :

- 3-Hydroxymethylpyrrolidine-1-carboxylate (1 equiv)

- MsCl (1.2 equiv)

- TEA (2.0 equiv)

- Solvent: DCM or THF

Conditions :

- Temperature: 0°C → room temperature

- Duration: 4–6 hours

Workup :

- Quench with ice-cold water.

- Extract with DCM (3×).

- Dry over anhydrous Na₂SO₄.

- Purify via silica gel chromatography (hexane/ethyl acetate).

Yields range from 75–85%, with purity confirmed by ¹H NMR and LC-MS.

Alternative Methodologies

One-Pot Sulfonylation-Carbamation

A streamlined approach combines carbamate protection and sulfonylation in a single pot:

Critical Analysis of Reaction Parameters

Solvent Effects

Temperature Optimization

Lower temperatures (0–5°C) minimize side reactions (e.g., over-sulfonylation), while room temperature accelerates reaction kinetics.

Stoichiometric Considerations

Excess MsCl (1.2–1.5 equiv) ensures complete conversion, though higher equivalents risk di-sulfonylation byproducts.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .

Scientific Research Applications

Chemistry: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also investigated for its potential therapeutic applications .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable compound in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Functional Group Differences

Benzyl 3-Oxopyrrolidine-1-carboxylate (CAS 130312-02-6)

- Structure : Replaces the mesyloxy group with a ketone (oxo) at the 3-position.

- Properties :

- Molecular Weight: 219.24 g/mol (vs. ~265–270 g/mol for mesyloxy derivatives).

- Reactivity: The oxo group participates in condensation or reduction reactions, contrasting with the mesyloxy group’s role as a leaving group.

- Applications: Used in the synthesis of lactams or as a precursor for heterocyclic compounds .

Benzyl 3-Methoxypyrrolidine-1-carboxylate (CAS 130403-95-1)

- Structure : Methoxy group at the 3-position.

- Properties :

- Molecular Weight: 235.28 g/mol.

- Reactivity: The electron-donating methoxy group reduces electrophilicity at the 3-position, making it less reactive in substitution reactions compared to mesyloxy derivatives.

- Applications: Serves as a stable intermediate in alkaloid synthesis .

Enantiomeric Variations

(R)- and (S)-Benzyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate

- CAS Numbers : 122536-69-0 (R-enantiomer), 138232-44-7 (S-enantiomer).

- Properties :

- Identical molecular formulas (C₁₂H₁₅NO₅S) but distinct stereochemistry.

- Applications: Critical in asymmetric synthesis for producing chiral amines or amino alcohols .

Protecting Group Variations

tert-Butyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 141699-57-2)

- Structure : Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) group.

- Properties :

- Molecular Weight: 265.33 g/mol.

- Stability: The Boc group is acid-labile (removed with TFA), offering orthogonal protection to the benzyl group.

- Applications: Preferred in peptide synthesis and multi-step reactions requiring selective deprotection .

Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS 1217619-19-6) Structure: Aminomethyl group at the 3-position. Properties:

Structural Analogues in Drug Development

1-N-Cbz-3-Methanesulfonyloxymethylpiperidine (CAS 159275-16-8)

- Structure : Piperidine ring instead of pyrrolidine, with a mesyloxymethyl side chain.

- Properties :

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 138232-44-7 | C₁₂H₁₅NO₅S | ~265–270 | Mesyloxy |

| Benzyl 3-oxopyrrolidine-1-carboxylate | 130312-02-6 | C₁₂H₁₃NO₃ | 219.24 | Oxo |

| Benzyl 3-methoxypyrrolidine-1-carboxylate | 130403-95-1 | C₁₃H₁₇NO₃ | 235.28 | Methoxy |

| tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 141699-57-2 | C₁₀H₁₉NO₅S | 265.33 | Boc, Mesyloxy |

Biological Activity

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a methylsulfonyl oxy group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : Demonstrated potential in inhibiting the proliferation of cancer cells.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.

- Neuroprotective Effects : May influence neurotransmitter systems, providing potential benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer metabolism where certain enzymes are upregulated.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neuronal health and function.

- Oxidative Stress Regulation : The compound may modulate oxidative stress responses, which are critical in cancer and neurodegenerative diseases.

Case Studies and Experimental Data

A series of studies have highlighted the effectiveness of this compound in various biological contexts:

- Anticancer Studies : In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The IC50 values indicate significant potency against these cell lines, suggesting its potential as a lead compound for drug development.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 8.7 | Induces apoptosis |

| A549 | 4.29 | Cell cycle arrest at G0/G1 phase |

- Neuroprotective Studies : Research indicates that the compound may protect neuronal cells from oxidative damage, potentially through the modulation of reactive oxygen species (ROS) production.

Comparative Analysis with Related Compounds

To understand its unique properties, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate | Similar pyrrolidine core | Enzyme inhibitor |

| N-Benzylpyrrolidine | Lacks functional groups | Limited biological activity |

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm, C=O at ~155 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH₂ and O–CH₂). The methylsulfonyl group shows distinct ¹H signals at δ 3.0–3.2 ppm (SO₂–CH₃) and a ¹³C signal at ~38 ppm .

- 2D NMR (COSY, HMBC) : Resolve overlapping signals and verify connectivity between the pyrrolidine ring and substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₇NO₅S: 307.08 g/mol).

- Infrared (IR) : Look for S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar sulfonate esters?

Methodological Answer :

Discrepancies in yields often stem from:

- Reagent Purity : Impurities in MsCl or solvents (e.g., moisture in DCM) can reduce efficiency. Use freshly distilled MsCl and anhydrous solvents.

- Catalyst Loading : DMAP concentrations (0.1–0.3 eq) must be optimized; excess DMAP may lead to byproducts.

- Workup Conditions : Incomplete extraction or chromatography gradients can skew yields. Validate protocols using internal standards or spiked controls.

For example, a study on tert-butyl analogs achieved 85% yield under rigorously anhydrous conditions, while moisture-contaminated reactions dropped to 50–60% .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer :

Store the compound in a sealed, light-resistant container under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, heat, or strong acids/bases, as the sulfonate ester is prone to hydrolysis. Stability data from analogous compounds (e.g., tert-butyl derivatives) indicate a shelf life of >12 months under these conditions .

Advanced: What strategies prevent racemization during synthesis if the pyrrolidine ring is chiral?

Q. Methodological Answer :

- Low-Temperature Reactions : Conduct sulfonylation at ≤0°C to minimize epimerization.

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine-3-ol) and avoid prolonged heating.

- Protecting Groups : Bulky groups (e.g., tert-butyl) stabilize the stereocenter during synthesis. For benzyl-protected analogs, catalytic hydrogenation post-sulfonylation preserves chirality .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses, as hydrolysis may release toxic gases (e.g., SO₂) .

Advanced: How can researchers optimize benzyl group deprotection without degrading the sulfonate ester?

Q. Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol. Monitor reaction progress via TLC to avoid over-hydrogenation.

- Acidic Conditions : HCl in dioxane (4 M, 0–5°C) selectively cleaves the benzyl ester while preserving the sulfonate group. Quench with NaHCO₃ to neutralize excess acid .

Advanced: What analytical techniques confirm the sulfonate ester’s stability under reaction conditions?

Q. Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products (e.g., free pyrrolidine or methanesulfonic acid) using a C18 column and UV detection at 210–220 nm.

- Kinetic Studies : Perform time-course NMR to track ester hydrolysis rates in varying pH buffers.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C for analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.